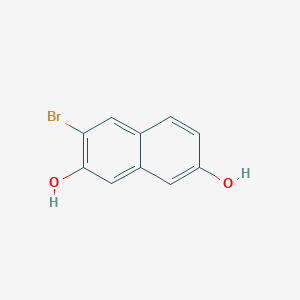

![molecular formula C18H13N3O4 B2389588 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 887884-96-0](/img/structure/B2389588.png)

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

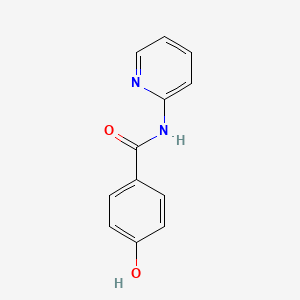

The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, an oxadiazole ring, a methoxy group, and a naphthalene ring linked by a carboxamide group .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized from furan-2-carboxylic acid hydrazide . The furan ring can be linked to the oxadiazole ring through a series of reactions involving carbon disulfide .Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. The furan nucleus plays a crucial role in the design of innovative drugs to combat microbial resistance . Investigating the antibacterial activity of this compound against both gram-positive and gram-negative bacteria could provide valuable insights.

Anticancer Potential

Furan-based compounds often exhibit diverse pharmacological properties, including anticancer effects. Researchers have studied furan derivatives for their potential to inhibit cancer cell growth and induce apoptosis. Investigating the impact of our compound on cancer cell lines could reveal its therapeutic potential .

Anti-inflammatory Properties

Furan compounds have been associated with anti-inflammatory effects. Understanding how our compound modulates inflammatory pathways and cytokine production could contribute to drug development for inflammatory diseases .

Antioxidant Activity

Furans are known for their antioxidant properties. Investigating the ability of our compound to scavenge free radicals and protect against oxidative stress could be relevant for various health applications .

Agrochemical Applications

Furan derivatives find use in agrochemicals. Researchers have explored their potential as pesticides and fungicides. Investigating the efficacy of our compound against pests and pathogens could provide valuable data for agricultural applications .

Resin and Lacquer Production

Furan derivatives are employed in the synthesis of resins and lacquers. Understanding the chemical reactivity of our compound and its potential applications in coatings and adhesives could be relevant for industrial processes .

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and it plays a crucial role in several health conditions such as diabetes and its complications .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Furan-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific effects would depend on the compound’s interaction with its target and the subsequent changes in cellular processes.

properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFHIXDOMVHCER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)

![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)